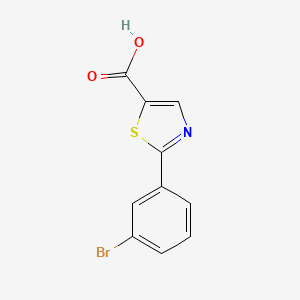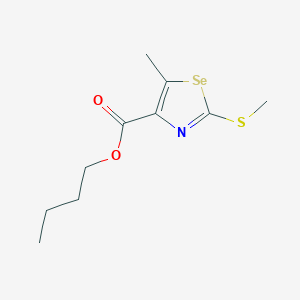![molecular formula C10H16N5O4P B12608833 Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- CAS No. 643028-93-7](/img/structure/B12608833.png)
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is an organic compound with the molecular formula C10H16N5O4P. It is characterized by the presence of a phosphonic acid group attached to a purine derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- typically involves the reaction of a purine derivative with a phosphonic acid precursor. One common method involves the use of dialkyl or aryl esters of phosphonate compounds, which undergo hydrolysis to yield the desired phosphonic acid . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2-Phosphonylmethoxyethyl)adenine: A similar compound with a different alkyl chain length.
(2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)phosphonic acid: Another analog with a shorter ethoxy chain.
Uniqueness
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer butoxy chain may influence its solubility, reactivity, and interactions with biological targets compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
643028-93-7 |
|---|---|
Molekularformel |
C10H16N5O4P |
Molekulargewicht |
301.24 g/mol |
IUPAC-Name |
3-(6-aminopurin-9-yl)butoxymethylphosphonic acid |
InChI |
InChI=1S/C10H16N5O4P/c1-7(2-3-19-6-20(16,17)18)15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,2-3,6H2,1H3,(H2,11,12,13)(H2,16,17,18) |
InChI-Schlüssel |
RQCGHRPOPHTMHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone](/img/structure/B12608754.png)
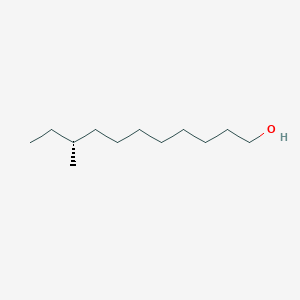

![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)
![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)
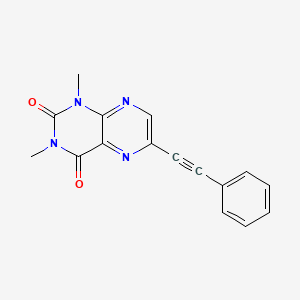
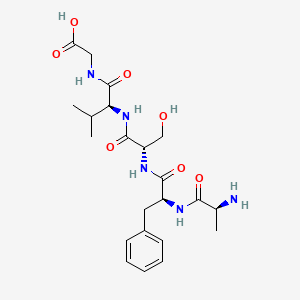
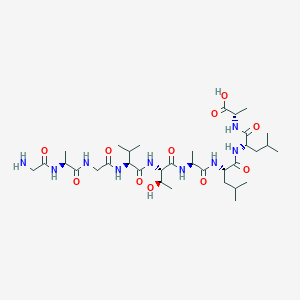
![2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12608828.png)
![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)
